(2Z)-2-(2,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
(2Z)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-N-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with multiple functional groups such as dimethoxyphenyl, fluorophenyl, and carboxamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-N-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and condensation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-N-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(2Z)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-N-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-N-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
(2Z)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-N-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C29H24FN3O4S |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C29H24FN3O4S/c1-17-25(27(34)32-21-7-5-4-6-8-21)26(18-9-11-20(30)12-10-18)33-28(35)24(38-29(33)31-17)16-19-15-22(36-2)13-14-23(19)37-3/h4-16,26H,1-3H3,(H,32,34)/b24-16- |
InChI Key |
QMWKKABQENQSSD-JLPGSUDCSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/SC2=N1)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)SC2=N1)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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